An In-Depth Technical Guide to 5-Phenyl-oxadiazol-2-yl-methylamine: Synthesis, Structure, and Biological Potential
An In-Depth Technical Guide to 5-Phenyl-oxadiazol-2-yl-methylamine: Synthesis, Structure, and Biological Potential
An In-Depth Technical Guide to 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine: Synthesis, Structure, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a key derivative, 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine, a versatile building block for the synthesis of novel bioactive molecules. We will delve into its chemical architecture, synthetic pathways, and explore its potential as a precursor for developing new therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide is intended to be a comprehensive resource, providing not only theoretical insights but also practical, field-proven methodologies for researchers in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of new drugs.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine, with its reactive primary amine, serves as a crucial intermediate for the functionalization of the oxadiazole core, enabling the exploration of a vast chemical space for therapeutic applications.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and properties.
Molecular Structure
The chemical structure of 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine is characterized by a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a methylamine group at the 2-position.
Caption: Chemical structure of 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine.
Physicochemical Data
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | Chem-Impex[1] |
| Molecular Weight | 175.19 g/mol | Chem-Impex[1] |
| CAS Number | 46182-58-5 | Chem-Impex[1] |
| Appearance | Brown powder | Chem-Impex[1] |
| Melting Point | 72-76 °C | Chem-Impex[1] |
| Synonyms | (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine, 1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | Chem-Impex[1] |
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through various synthetic routes. A common and effective method involves the cyclization of acylhydrazones or the dehydration of diacylhydrazines.[6] For the synthesis of the title compound, a polyphosphoric acid (PPA) mediated condensation of a benzoic hydrazide with glycine offers a high-yielding and convenient pathway.[2]
Proposed Synthetic Pathway
The synthesis of 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine can be logically adapted from the reported synthesis of its 4-methylphenyl (tolyl) analog.[2] This involves the condensation of benzohydrazide with glycine in the presence of polyphosphoric acid as both a catalyst and a dehydrating agent.
Caption: Proposed synthetic workflow for 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine.
Experimental Protocol (Adapted)
The following protocol is adapted from the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and is proposed for the synthesis of the title compound.[2]
Materials:
-
Benzohydrazide
-
Glycine
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Ethanol (for recrystallization)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzohydrazide and glycine.
-
Add polyphosphoric acid (approximately 10-20 times the weight of the reactants).
-
Heat the mixture with stirring, gradually increasing the temperature to 120°C for 2 hours.
-
Further increase the temperature to 160°C and maintain for 12 hours to ensure completion of the cyclization reaction.
-
Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a 10% aqueous solution of sodium bicarbonate until a precipitate is formed.
-
Collect the solid product by vacuum filtration and wash it thoroughly with distilled water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the product from ethanol to obtain purified 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, a singlet for the methylene (-CH₂) protons adjacent to the amine, and a broad singlet for the amine (-NH₂) protons. The aromatic protons would likely appear as multiplets in the range of δ 7.4-8.1 ppm. The methylene protons are predicted to be a singlet around δ 4.1-4.5 ppm. The amine protons will be a broad, exchangeable signal.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two distinct carbons of the oxadiazole ring, the carbons of the phenyl ring, and the methylene carbon. The oxadiazole carbons are expected in the δ 160-165 ppm region. The phenyl carbons will appear in the aromatic region (δ 120-140 ppm), and the aliphatic methylene carbon is predicted to be around δ 40-50 ppm.[7][8]
-
IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹).[7][9]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ).
Biological Activities and Therapeutic Potential
The 1,3,4-oxadiazole nucleus is a cornerstone in the development of various therapeutic agents. 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine, as a key intermediate, provides access to a wide array of derivatives with promising biological activities.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents, acting through various mechanisms.[10]
-
Tubulin Polymerization Inhibition: Several studies have reported that 1,3,4-oxadiazole derivatives can inhibit tubulin polymerization, a critical process for cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Enzyme Inhibition: The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit various enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β).[11]
A study on N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives, which share a similar structural motif with derivatives of the title compound, demonstrated anticancer activity against a panel of human cancer cell lines.[12] For instance, N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed a percent growth inhibition of 34.14% against the HOP-92 non-small cell lung cancer cell line at a 10 µM concentration.[12]
Antimicrobial Activity
The 1,3,4-oxadiazole ring is also a prominent feature in many antimicrobial agents.[5] Derivatives have shown broad-spectrum activity against both bacteria and fungi.[1]
-
Antibacterial Activity: Studies on various 5-phenyl-1,3,4-oxadiazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[7]
-
Antifungal Activity: Several 1,3,4-oxadiazole derivatives have exhibited potent antifungal activity against various fungal strains.[9]
For example, N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine exhibited a minimum inhibitory concentration (MIC) of 4-8 µg/mL against certain bacterial strains, while N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed an MIC of 4 µg/mL against fungal strains.[12]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For 2,5-disubstituted 1,3,4-oxadiazoles, the nature and position of the substituents on the phenyl ring and the group attached to the 2-position of the oxadiazole ring significantly influence their biological activity.[13][14]
Caption: Key areas for structure-activity relationship studies.
-
Substituents on the Phenyl Ring (R1): The electronic nature and position of substituents on the 5-phenyl ring can modulate the overall lipophilicity and electronic properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. For instance, the presence of electron-withdrawing groups like halogens or nitro groups can influence the binding affinity to target proteins.
-
Modifications of the Methylamine Group (R2): The primary amine at the 2-methyl position is a key handle for derivatization. Formation of amides, Schiff bases, or other functionalities allows for the introduction of diverse chemical moieties that can interact with specific biological targets and fine-tune the compound's activity and selectivity.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives synthesized from 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine, standardized in vitro assays are essential.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine stands as a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine group provide a gateway to a vast library of novel compounds with significant therapeutic potential. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the importance of the 1,3,4-oxadiazole core in drug design.
Future research should focus on the synthesis of a broader range of derivatives and their systematic evaluation against a diverse panel of biological targets. Detailed structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular interactions responsible for their biological effects. The insights gained from such investigations will undoubtedly pave the way for the development of the next generation of 1,3,4-oxadiazole-based therapeutics to address unmet medical needs in oncology and infectious diseases.
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